Superior In Vivo Efficacy in Reducing Intima-Media Thickness
In a direct head-to-head comparison within a preclinical cardiovascular disease model, AZD 4407 (designated ZD4407) demonstrated a significant and quantifiable reduction in intima-media thickness, whereas another 5-LOX inhibitor, L739,010, showed no significant difference versus control [1].
| Evidence Dimension | Change in intima-media thickness |
|---|---|
| Target Compound Data | -40% reduction |
| Comparator Or Baseline | L739,010 (no significant difference vs. control) |
| Quantified Difference | 40% reduction in AZD 4407 group vs. control; no change with comparator |
| Conditions | Male LDLR-/- mice on a Western diet for 15 weeks |
Why This Matters
This demonstrates that AZD 4407 has a unique in vivo vascular protective effect not shared by all 5-LOX inhibitors, making it essential for studies where functional vascular outcomes are critical.
- [1] Poeckel, D., & Funk, C. D. (2010). The 5-lipoxygenase/leukotriene pathway in preclinical models of cardiovascular disease. Cardiovascular Research, 86(2), 243-253. Table 4. Retrieved from https://academic.oup.com/view-large/5392179 View Source
